2-(Piperazin-1-yl)pyrazine derivatives represent a class of nitrogen-containing heterocyclic compounds. These molecules consist of a pyrazine ring directly linked to a piperazine ring through a single bond. The core structure can be further derivatized at various positions on either ring system, leading to a diverse range of analogs with potentially valuable biological activities. []
The compound falls under the category of heterocyclic compounds, specifically pyrazines. It is classified as a piperazine derivative, which indicates that it contains a piperazine ring—a common structural feature in many pharmacologically active compounds.
The synthesis of 2-methoxy-6-(piperazin-1-yl)pyrazine typically involves the reaction between 2-methoxypyrazine and piperazine. The following outlines the common synthetic route:
An alternative method involves an iodine-mediated one-pot reaction, which simplifies the synthesis process by allowing for direct conversion from N-alkyl piperazines to their respective pyrazine derivatives under controlled conditions .
The molecular structure of 2-methoxy-6-(piperazin-1-yl)pyrazine can be described using its molecular formula and structural features:
COC1=NC(=CN=C1)N2CCNCC2.Cl.Cl
The compound consists of:
2-Methoxy-6-(piperazin-1-yl)pyrazine can participate in various chemical reactions:
The mechanism of action for 2-methoxy-6-(piperazin-1-yl)pyrazine is primarily linked to its interactions with biological targets, particularly in the central nervous system:
The presence of the piperazine moiety allows this compound to interact with neurotransmitter receptors, potentially modulating their activity. This interaction may influence various signaling pathways associated with neurological functions, making it a candidate for further investigation in treating psychiatric disorders.
Property | Value |
---|---|
CAS Number | 61655-62-7 |
Purity | ≥ 95% |
Melting Point | Not specified |
The dihydrochloride salt form enhances solubility in polar solvents, facilitating its use in biological studies and pharmaceutical formulations .
2-Methoxy-6-(piperazin-1-yl)pyrazine has several significant applications:
2-Methoxy-6-(piperazin-1-yl)pyrazine represents a strategically engineered hybrid molecule integrating two nitrogen-rich heterocycles: a methoxy-substituted pyrazine ring and a piperazine moiety. This architecture delivers distinct physicochemical and pharmacophoric properties:
Table 1: Structural Components and Pharmacophoric Contributions
Structural Element | Role in Molecular Recognition | Physicochemical Influence |
---|---|---|
2-Methoxy group (pyrazine) | Steric blocker; H-bond acceptor | Electron donation ↑; Lipophilicity ↑ (cLogP +0.6) |
Pyrazine ring | π-π stacking; Weak H-bond acceptor | High dipole moment; Planar geometry |
Piperazine at C6 | Cationic center (protonated N); H-bond network | Basicity ↑; Solubility ↑ at acidic pH |
C-N bond linkage | Conformational flexibility | Rotatable bonds ↑; Target adaptability ↑ |
The design of 2-methoxy-6-(piperazin-1-yl)pyrazine emerged from systematic optimization of early heterocyclic pharmacophores:
Table 2: Evolution from Pyrazine/Piperazine Scaffolds to Hybrid Derivatives
Scaffold Generation | Example Structure | Limitations Addressed by Hybrid |
---|---|---|
Monocyclic pyrazines | 2-Methoxypyrazine [1] | Low target affinity; Metabolic oxidation |
Piperazine drugs | 1-Piperazinylpyrazine [4] | Lack of directional H-bonding motifs |
Pyrazine-urease inhibitors | Pyridine-piperazine hybrids [6] | Limited CNS permeability |
Hybrid generation | 2-Methoxy-6-(piperazin-1-yl)pyrazine | Balanced solubility/permeability; Enhanced target engagement |
This hybrid scaffold demonstrates multi-target potential across neurological, infectious, and oncological domains:
Table 3: Therapeutic Mechanisms of Action Explored for Pyrazine-Piperazine Hybrids
Therapeutic Area | Proposed Mechanism | Biological Evidence |
---|---|---|
Epilepsy/Seizure disorders | GABA synthesis ↑; Glutamate release ↓ | 70% seizure reduction in MES/scPTZ models [2] |
Gastrointestinal infections | Urease inhibition; H. pylori growth ↓ | IC₅₀ < 3 µM; Nickel coordination [6] |
Oncology (kinase-driven) | Pim-2/BTK kinase ATP-site competition | IC₅₀ = 10–13 nM; Selective over CYP450s [3] |
Neurodegeneration | ROS scavenging; Mitochondrial apoptosis ↓ | EC₅₀ = 3.55 µM in neural cells [3] |
Despite promising early data, critical questions persist:
Table 4: Key Research Gaps and Proposed Validation Approaches
Knowledge Gap | Current Status | Recommended Approach |
---|---|---|
Primary target in CNS | Hypothetical (docking only) | Photoaffinity labeling; Knockout cell assays |
Dominant metabolic pathway | Undefined | Radiolabeled tracing; Human liver microsome studies |
SAR for peripheral vs CNS activity | Limited to urease inhibition [6] | Parallel screening: Neurological targets vs urease |
Tumor microenvironment activity | No in vivo solid tumor data | PDX models; Hypoxia-responsive assays |
Concluding Remarks
2-Methoxy-6-(piperazin-1-yl)pyrazine exemplifies rational heterocyclic hybridization, merging the electron-modulating capacity of methoxypyrazine with the dynamic pharmacokinetic profile of piperazine. Its versatility across epilepsy, infection, and oncology research underscores broad mechanistic potential. Resolving target ambiguity and metabolic stability will be pivotal in advancing this scaffold toward lead optimization.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1